2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a piperidine ring linked through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxazole Group: The oxazole ring is introduced via a cyclization reaction involving an acylaminoketone precursor.
Linking the Piperidine and Oxazole Rings: The piperidine and oxazole rings are linked through a methoxy group using a nucleophilic substitution reaction.
Substitution on the Pyridine Ring: The trifluoromethyl group is introduced onto the pyridine ring through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a biochemical probe.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)benzene
- 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)thiophene
Uniqueness
The uniqueness of 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-11-9-14(22-26-11)16(24)23-7-4-12(5-8-23)10-25-15-13(17(18,19)20)3-2-6-21-15/h2-3,6,9,12H,4-5,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEWVMUYSDWGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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